Neramexane Mesylate

Catalog No.
S537014
CAS No.
457068-92-7
M.F
C12H27NO3S
M. Wt
265.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neramexane Mesylate

CAS Number

457068-92-7

Product Name

Neramexane Mesylate

IUPAC Name

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine

Molecular Formula

C12H27NO3S

Molecular Weight

265.42 g/mol

InChI

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)

InChI Key

CLUKHUGGXSIGRX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

KRP-209; KRP 209; KRP209; Neramexane Mesylate.

Canonical SMILES

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O

The exact mass of the compound Neramexane mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neramexane mesylate is a synthetic aminoalkylcyclohexane derivative characterized by its dual pharmacological profile as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a potent antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR) [1]. Supplied as the methanesulfonate salt, it exhibits excellent solubility in dimethyl sulfoxide (DMSO) and aqueous buffers, making it highly processable for both in vitro electrophysiology and in vivo formulation [2]. Unlike standard single-target channel blockers, neramexane mesylate is specifically procured for research requiring simultaneous modulation of glutamatergic excitotoxicity and cholinergic auditory pathways, serving as a critical benchmark in neuroprotection and tinnitus model development [3].

Generic substitution of neramexane mesylate with its closest structural analog, memantine hydrochloride, fundamentally compromises experimental integrity in auditory and specific neuroprotection models because memantine lacks the requisite potency at the α9α10 nAChR [1]. Furthermore, substituting with older adamantane derivatives like amantadine introduces a massive efficacy gap, as amantadine requires roughly 60-fold higher concentrations to achieve equivalent NMDA channel blockade, risking severe off-target toxicity [2]. From a formulation and processability standpoint, replacing the mesylate salt with neramexane hydrochloride or the free base can alter hygroscopicity and crystallization behavior; the mesylate salt is specifically engineered to form a stable monohydrate under controlled humidity, ensuring reproducible dissolution and dosing in aqueous vehicles that alternative forms cannot guarantee [3].

Superior α9α10 nAChR Antagonism vs. Memantine

While neramexane and memantine share structural similarities and comparable NMDA receptor affinities, neramexane mesylate is significantly more potent at blocking the α9α10 nicotinic acetylcholine receptor [1]. In recombinant rat α9α10 nAChR models expressed in Xenopus oocytes, neramexane demonstrates a clear rank-order potency advantage (Neramexane > Memantine) at clinically relevant concentrations [1]. This non-competitive blockade is critical for modulating efferent olivocochlear transmission [1].

Evidence Dimensionα9α10 nAChR Blockade Potency
Target Compound DataHigh potency, clinically relevant block
Comparator Or BaselineMemantine (Low/negligible potency)
Quantified DifferenceRank order Neramexane > Memantine
ConditionsRecombinant rat α9α10 nAChRs in Xenopus laevis oocytes

Buyers modeling tinnitus or inner ear hair cell function must procure neramexane over memantine to ensure engagement of the α9α10 cholinergic target.

NMDA Receptor Affinity vs. Amantadine Baseline

As an uncompetitive NMDA receptor antagonist, neramexane mesylate offers vastly superior potency compared to first-generation adamantanes like amantadine [1]. Patch-clamp measurements of NMDA-induced currents in cultured hippocampal neurons reveal that neramexane achieves an IC50 of approximately 1.11 µM[2]. In contrast, amantadine requires an IC50 of 71.0 µM to achieve similar blockade [1].

Evidence DimensionNMDA Receptor Blockade (IC50)
Target Compound Data1.11 µM
Comparator Or BaselineAmantadine (71.0 µM)
Quantified Difference~64-fold higher potency for neramexane
ConditionsPatch-clamp of NMDA-induced currents in cultured hippocampal neurons

Enables researchers to achieve effective NMDA channel blockade at low micromolar concentrations, minimizing the risk of off-target effects prevalent with high-dose amantadine.

Mesylate Salt Hydration and Formulation Stability

The selection of the mesylate salt over the hydrochloride or free base form of neramexane is driven by its specific solid-state properties and processability [1]. Neramexane mesylate anhydrate can be predictably converted into a stable monohydrate upon exposure to a humid atmosphere, a phase behavior that is highly characterized in pharmaceutical patent literature [2]. This predictable hydration state and excellent aqueous solubility facilitate the development of reproducible liquid and otic formulations [1].

Evidence DimensionHydration and Crystallization Behavior
Target Compound DataForms stable, predictable monohydrate
Comparator Or BaselineNeramexane Hydrochloride (Lacks identical characterized monohydrate phase behavior)
Quantified DifferenceSuperior solid-state predictability under controlled humidity
ConditionsExposure of anhydrate to humid atmosphere during formulation processing

Procurement of the mesylate salt ensures batch-to-batch reproducibility and stable dissolution profiles when manufacturing aqueous or otic delivery vehicles.

Preclinical Tinnitus and Auditory Pathway Modeling

Utilizing its potent α9α10 nAChR antagonism, neramexane mesylate is the compound of choice for studying efferent olivocochlear transmission and inner hair cell modulation, where memantine is ineffective [1].

Dual-Mechanism Neuroprotection Assays

Ideal for in vitro and in vivo models requiring simultaneous uncompetitive NMDA receptor blockade (to prevent glutamate excitotoxicity) and cholinergic modulation, offering a distinct pharmacological profile compared to single-target NMDA antagonists [2].

Otic and Liquid Formulation Development

The specific hydration dynamics of the mesylate salt, including its ability to form a stable monohydrate, make it the preferred precursor for developing specialized aqueous, sustained-release, or otic delivery systems where predictable solubility is critical[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.17116490 Da

Monoisotopic Mass

265.17116490 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M85GXG84D

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN2B (NMDAR2B) [HSA:2904] [KO:K05210]

Other CAS

457068-92-7

Wikipedia

Neramexane mesylate

Dates

Last modified: 02-18-2024
1: Suckfüll M, Althaus M, Ellers-Lenz B, Gebauer A, Görtelmeyer R, Jastreboff PJ, Moebius HJ, Rosenberg T, Russ H, Wirth Y, Krueger H. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus. BMC Ear Nose Throat Disord. 2011 Jan 11;11:1. doi: 10.1186/1472-6815-11-1. PubMed PMID: 21223542; PubMed Central PMCID: PMC3031239.
2: Rammes G. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Expert Rev Clin Pharmacol. 2009 May;2(3):231-8. doi: 10.1586/ecp.09.7. PubMed PMID: 24410702.
3: Plazas PV, Savino J, Kracun S, Gomez-Casati ME, Katz E, Parsons CG, Millar NS, Elgoyhen AB. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors. Eur J Pharmacol. 2007 Jul 2;566(1-3):11-9. Epub 2007 Mar 24. PubMed PMID: 17466293.
4: Klein T, Magerl W, Hanschmann A, Althaus M, Treede RD. Antihyperalgesic and analgesic properties of the N-methyl-D-aspartate (NMDA) receptor antagonist neramexane in a human surrogate model of neurogenic hyperalgesia. Eur J Pain. 2008 Jan;12(1):17-29. Epub 2007 Apr 20. PubMed PMID: 17449306.
5: Zoladz PR, Campbell AM, Park CR, Schaefer D, Danysz W, Diamond DM. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane. Pharmacol Biochem Behav. 2006 Oct;85(2):298-306. Epub 2006 Oct 11. PubMed PMID: 17045636.
6: Kos T, Legutko B, Danysz W, Samoriski G, Popik P. Enhancement of antidepressant-like effects but not brain-derived neurotrophic factor mRNA expression by the novel N-methyl-D-aspartate receptor antagonist neramexane in mice. J Pharmacol Exp Ther. 2006 Sep;318(3):1128-36. Epub 2006 Jun 1. PubMed PMID: 16740621.
7: Rammes G, Schierloh A. Neramexane (merz pharmaceuticals/forest laboratories). IDrugs. 2006 Feb;9(2):128-35. Review. PubMed PMID: 16523403.
8: Bachteler D, Economidou D, Danysz W, Ciccocioppo R, Spanagel R. The effects of acamprosate and neramexane on cue-induced reinstatement of ethanol-seeking behavior in rat. Neuropsychopharmacology. 2005 Jun;30(6):1104-10. PubMed PMID: 15668725.
9: Kotlinska J, Biala G, Rafalski P, Bochenski M, Danysz W. Effect of neramexane on ethanol dependence and reinforcement. Eur J Pharmacol. 2004 Oct 25;503(1-3):95-8. PubMed PMID: 15496302.
10: Sukhotina IA, Zvartau EE, Danysz W, Bespalov AY. Caffeine withdrawal syndrome in social interaction test in mice: effects of the NMDA receptor channel blockers, memantine and neramexane. Behav Pharmacol. 2004 May;15(3):207-14. PubMed PMID: 15187578.
11: Neramexane. Drugs R D. 2002;3(1):19-20. Review. PubMed PMID: 11881523.

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